molecular formula C23H27FN2O3 B3827525 ethyl 1-{[(2-fluorophenyl)amino]carbonyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate

ethyl 1-{[(2-fluorophenyl)amino]carbonyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate

Cat. No. B3827525
M. Wt: 398.5 g/mol
InChI Key: TYQAGAXIOSJSTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable piperidine derivative with the appropriately substituted fluoroaniline . The exact method would depend on the specific substituents and their positions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the carbonyl group, the piperidine ring, and the fluorine substitutions on the aromatic rings. For example, the carbonyl group could undergo reactions such as nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would need to be determined experimentally. Factors influencing these properties would include the presence of the polar carbonyl group and the nonpolar aromatic rings .

Mechanism of Action

The biological activity of this compound would depend on its specific structure and the target it interacts with. For example, many compounds with similar structures are known to have antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its biological activity. It could also involve the development of analogs with improved activity or reduced side effects .

properties

IUPAC Name

ethyl 1-[(2-fluorophenyl)carbamoyl]-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O3/c1-3-29-21(27)23(15-18-10-5-4-9-17(18)2)13-8-14-26(16-23)22(28)25-20-12-7-6-11-19(20)24/h4-7,9-12H,3,8,13-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQAGAXIOSJSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)NC2=CC=CC=C2F)CC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-{[(2-fluorophenyl)amino]carbonyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-{[(2-fluorophenyl)amino]carbonyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate
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ethyl 1-{[(2-fluorophenyl)amino]carbonyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate
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ethyl 1-{[(2-fluorophenyl)amino]carbonyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate
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ethyl 1-{[(2-fluorophenyl)amino]carbonyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate
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ethyl 1-{[(2-fluorophenyl)amino]carbonyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate
Reactant of Route 6
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ethyl 1-{[(2-fluorophenyl)amino]carbonyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate

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